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molecular formula C24H20N2O6 B3436918 N,N'-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide

N,N'-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide

Cat. No. B3436918
M. Wt: 432.4 g/mol
InChI Key: PQDSLWSIZBTHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995151B2

Procedure details

In methylene chloride (200 mL) was dissolved the piperonyl amine (12.8 g, 85 mmol) and triethyl amine (9.09 g, 90 mmol). To this was added in parts 1,3-benzenedicarbonyl dichloride (8.12 g, 40 mmol). The mixture was stirred at room temperature for 24 hours and then diluted with 1N hydrochloric acid (300 mL). The mixture was filtered to collect a solid. The solid was washed with 1N sodium hydroxide (50 mL) and then water (6×100 mL). The solid was dried at 65° C. for 3 hours at reduced pressure to give 15.08 g (87%) of a white solid. MS: M+1=433.3.
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
9.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:11])[C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1.C([N:14]([CH2:17][CH3:18])CC)C.[C:19]1([C:28](Cl)=[O:29])[CH:24]=[CH:23][CH:22]=[C:21]([C:25](Cl)=[O:26])[CH:20]=1>C(Cl)Cl.Cl>[O:7]1[C:8]2[CH:9]=[CH:10][C:2]([CH2:1][NH:11][C:28](=[O:29])[C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([NH:14][CH2:17][C:18]4[CH:2]=[CH:3][C:4]5[O:5][CH2:6][O:7][C:8]=5[CH:9]=4)=[O:26])[CH:20]=3)=[CH:3][C:4]=2[O:5][CH2:6]1

Inputs

Step One
Name
Quantity
8.12 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)Cl)C(=O)Cl
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)N
Name
Quantity
9.09 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to collect a solid
WASH
Type
WASH
Details
The solid was washed with 1N sodium hydroxide (50 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried at 65° C. for 3 hours at reduced pressure
Duration
3 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CNC(C2=CC(C(=O)NCC1=CC3=C(OCO3)C=C1)=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.08 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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